N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multi-step organic reactions. The process may start with the preparation of the core structures, followed by functional group modifications and coupling reactions. Common reagents and catalysts used in these reactions include:
Reagents: Dimethoxybenzene, methoxyindole, butanoyl chloride
Catalysts: Palladium, copper, or other transition metals
Solvents: Dichloromethane, ethanol, or other organic solvents
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups
Reduction: Reduction of carbonyl groups to alcohols
Substitution: Halogenation or nitration of the aromatic ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules
Biology: As a probe for studying biological pathways
Medicine: Potential therapeutic agent for certain diseases
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-4-oxobutanamide
- 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Uniqueness
N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is unique due to its combination of aromatic and heterocyclic structures, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C24H27N3O5/c1-30-16-5-6-19-17(13-16)18-14-27(11-10-20(18)26-19)24(29)9-8-23(28)25-15-4-7-21(31-2)22(12-15)32-3/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,25,28) |
InChI Key |
BOAABUZLCPWWFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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